molecular formula C8H7ClN4O4 B12297981 Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone CAS No. 5135-80-8

Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone

Cat. No.: B12297981
CAS No.: 5135-80-8
M. Wt: 258.62 g/mol
InChI Key: KCCZBPFTPLCZGI-UHFFFAOYSA-N
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Description

Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone is an organic compound with the molecular formula C₈H₇ClN₄O₄. It is a derivative of hydrazone, formed by the reaction of chloroacetaldehyde with 2,4-dinitrophenylhydrazine. This compound is known for its distinctive chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone can be synthesized through the condensation reaction between chloroacetaldehyde and 2,4-dinitrophenylhydrazine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone derivative, and the product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then isolated and purified using techniques such as distillation and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazone derivatives.

Scientific Research Applications

Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of chloroacetaldehyde (2,4-dinitrophenyl)hydrazone involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity. This interaction is facilitated by the presence of the chloro and dinitrophenyl groups, which enhance the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Acetaldehyde (2,4-dinitrophenyl)hydrazone
  • Benzaldehyde (2,4-dinitrophenyl)hydrazone
  • Formaldehyde (2,4-dinitrophenyl)hydrazone

Uniqueness

Chloroacetaldehyde (2,4-dinitrophenyl)hydrazone is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other hydrazone derivatives may not be as effective.

Properties

CAS No.

5135-80-8

Molecular Formula

C8H7ClN4O4

Molecular Weight

258.62 g/mol

IUPAC Name

N-(2-chloroethylideneamino)-2,4-dinitroaniline

InChI

InChI=1S/C8H7ClN4O4/c9-3-4-10-11-7-2-1-6(12(14)15)5-8(7)13(16)17/h1-2,4-5,11H,3H2

InChI Key

KCCZBPFTPLCZGI-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/CCl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CCCl

Origin of Product

United States

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